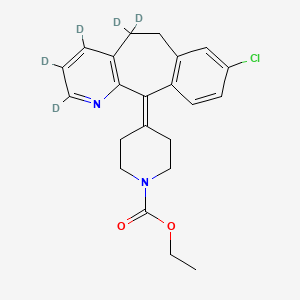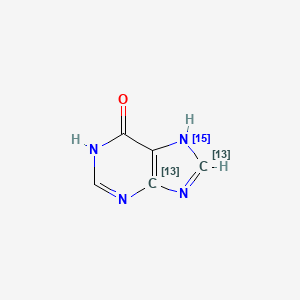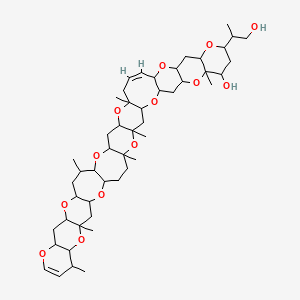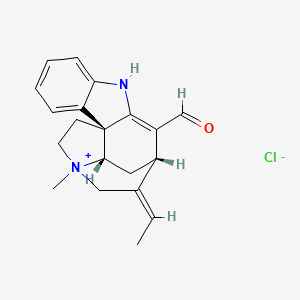
KIN1408
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KIN1408 is an antiviral small molecule compound, as agonists of the RLR pathway. this compound activate IRF3 through MAVS, thereby inhibiting infection by viruses of the families Flaviviridae (West Nile virus, dengue virus and hepatitis C virus), Filoviridae (Ebola virus), Orthomyxoviridae (influenza A virus), Arenaviridae (Lassa virus) and Paramyxoviridae (respiratory syncytial virus, Nipah virus) .
Aplicaciones Científicas De Investigación
1. Prognostic Marker in Ovarian Cancer
KIF14 (kinesin family member 14) has been identified as a significant prognostic marker in ovarian cancer. Research shows that KIF14 genomic gain and mRNA overexpression are common in ovarian cancer tumors compared to normal epithelium. High KIF14 levels in tumors independently predict worse outcomes, with increased rates of recurrence. The role of KIF14 in promoting a tumorigenic phenotype in ovarian cancer cells beyond its known function in proliferation has been highlighted, suggesting its potential as a therapeutic target (Thériault et al., 2012).
2. Oncogenic Roles and Therapeutic Target
KIF14's importance in cancer is well-characterized, and it is gaining interest as a prognostic marker and therapeutic target. Located on a commonly gained chromosome region in many cancers, KIF14 shows overexpression in multiple neoplasms such as breast, lung, ovarian, liver, and brain cancers. Its tumor-specific expression correlates with stage, aggressiveness, and poor patient outcomes. KIF14's interaction with tumorigenic signaling pathways promotes cellular behaviors like adhesion, invasion, and chemotherapeutic resistance, thereby facilitating tumor progression (Thériault & Corson, 2015).
3. Independent Prognostic Marker in Lung Cancer
KIF14 expression in lung cancer, particularly in non-small-cell lung carcinoma, has been found to be an independent prognostic factor for disease-free survival. The study reveals that KIF14 overexpression significantly decreases disease-free survival and is prognostic of poor outcome in lung cancer patients. Furthermore, KIF14 knockdown in cancer cell lines decreases tumorigenicity in vitro, underscoring its potential as a clinically relevant oncogene and target for further study (Corson et al., 2007).
4. Association with Poor Prognosis in Epithelial Ovarian Cancer
In epithelial ovarian cancer, KIF14 overexpression has been correlated with a poor prognosis. Research indicates that KIF14 expression in these cancer tissues is significantly higher than in normal tissues and is associated with metastasis, histological type, and other prognostic factors. High levels of KIF14 expression were predictors for worse progression-free survival (PFS) and overall survival (OS) in patients with epithelial ovarian cancer (Qiu et al., 2017).
5. Role in Colorectal Cancer Progression
KIF14 plays a critical oncogenic role in colorectal cancer (CRC) progression. It has been observed to be markedly overexpressed in CRC, associated with tumor size and proliferation. KIF14 promotes CRC cell proliferation and accelerates the cell cycle, impacting protein kinase B activation. Additionally, KIF14 is regulated by microRNA-200c at the post-transcriptional level, providing insights into its regulatory mechanisms in colorectal tumorigenesis (Wang et al., 2018).
Propiedades
Fórmula molecular |
C25H19F2N3O3S |
|---|---|
Peso molecular |
479.5 |
Sinónimos |
KIN-1408; KIN 1408; 7-((4-(difluoromethoxy)phenyl)((5-methoxybenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






